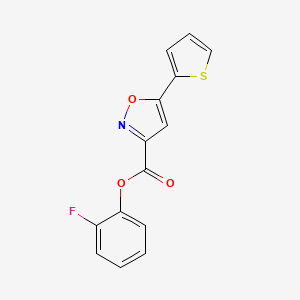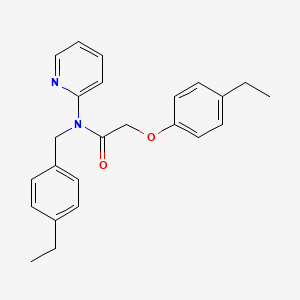
2-Fluorophenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluorophenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate is a heterocyclic compound that features a combination of fluorophenyl, thiophene, and oxazole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluorophenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of 2-fluorophenyl and thiophene derivatives, followed by their coupling and subsequent cyclization to form the oxazole ring.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxazole ring, potentially converting it to an oxazoline derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides, while substitution reactions can introduce various functional groups to the fluorophenyl or thiophene rings.
Aplicaciones Científicas De Investigación
2-Fluorophenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: It may serve as a lead compound in drug discovery, particularly for developing new pharmaceuticals with anti-inflammatory, antimicrobial, or anticancer properties.
Industry: The compound can be utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mecanismo De Acción
The mechanism of action of 2-Fluorophenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
- 2-Fluorophenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide
- 2-Fluorophenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylic acid
- 2-Fluorophenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxaldehyde
Comparison: Compared to similar compounds, 2-Fluorophenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate is unique due to its ester functional group, which can influence its reactivity and biological activity. The presence of the fluorophenyl and thiophene rings also contributes to its distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C14H8FNO3S |
|---|---|
Peso molecular |
289.28 g/mol |
Nombre IUPAC |
(2-fluorophenyl) 5-thiophen-2-yl-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C14H8FNO3S/c15-9-4-1-2-5-11(9)18-14(17)10-8-12(19-16-10)13-6-3-7-20-13/h1-8H |
Clave InChI |
RJFCKZJRFXKDNQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)OC(=O)C2=NOC(=C2)C3=CC=CS3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1,3-benzodioxol-5-yl)-1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11361974.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B11361976.png)
![5-[(3-fluorobenzyl)(furan-2-ylmethyl)amino]-2-(methylsulfonyl)-N-phenylpyrimidine-4-carboxamide](/img/structure/B11361990.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-chlorobenzamide](/img/structure/B11361992.png)
![N-(4-Methoxyphenyl)-2-[(2-methyl-6-phenylpyrimidin-4-YL)sulfanyl]acetamide](/img/structure/B11361993.png)
![5-[(4-chlorobenzyl)(furan-2-ylmethyl)amino]-N-(4-methoxyphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11362001.png)
![4-methoxy-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11362007.png)
![N-(5-chloro-2-methoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]butanamide](/img/structure/B11362010.png)

![5-bromo-3-[4-(propan-2-yloxy)benzyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11362020.png)
![N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B11362022.png)
![N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11362033.png)
![2-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethyl-N-(3-methylphenyl)pyridine-3-carboxamide](/img/structure/B11362038.png)
![5-({2-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11362046.png)
